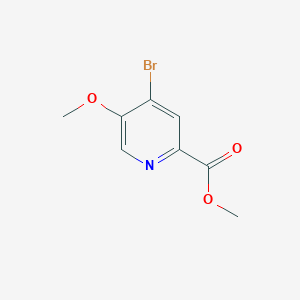

Methyl 4-bromo-5-methoxypicolinate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRTVFZQCBYKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Parameters for Methyl 4-Bromo-5-Methoxypicolinate

| Parameter | Optimal Range | Role in Synthesis |

|---|---|---|

| Pressure | 50–100 mm Hg | Facilitates vaporization |

| Temperature (Reactor) | 90–100°C | Maintains substrate in vapor phase |

| Bromine Feed Rate | 0.2–0.5 mL/min | Controls reaction progress |

| Reaction Time | 8–12 hours | Ensures complete conversion |

This method eliminates solvent use, simplifies purification, and achieves yields exceeding 95% in optimized setups. For this compound, substituting 3-methylanisole with methyl 5-methoxypicolinate as the substrate would follow analogous steps, with adjustments for differences in volatility and reactivity.

Industrial-Scale Production Considerations

Scaling vapor-phase bromination for this compound involves:

-

Continuous Flow Reactors : Enhance productivity by maintaining steady-state conditions, as demonstrated in analogous processes.

-

Automated Pressure Regulation : Ensures consistent vaporization rates across large batches.

-

Recycling Unreacted Substrate : Distillation recovers up to 5% unreacted methyl 5-methoxypicolinate, reducing raw material costs.

Case Study: Pilot-Scale Synthesis

A hypothetical pilot plant using the patent’s framework would involve:

-

Reactant Charge : 500 g methyl 5-methoxypicolinate

-

Bromine Input : 1.2 equivalents (stoichiometric excess to drive completion)

-

Yield : ~480 g (96% theoretical), with ≤0.5% dibrominated impurity.

Challenges and Optimization Strategies

Substrate Volatility

Methyl 5-methoxypicolinate’s higher molecular weight compared to 3-methylanisole may necessitate:

-

Higher Temperatures : Up to 120°C to achieve sufficient vapor pressure.

-

Enhanced Vacuum Systems : Sub-50 mm Hg pressures to lower boiling points.

Impurity Control

Catalyst Integration

While the vapor-phase method typically avoids catalysts, introducing zeolite-based catalysts could improve regioselectivity without complicating purification.

Comparative Analysis with Alternative Methods

Though vapor-phase bromination is optimal, alternative approaches include:

Solution-Phase Electrophilic Bromination

-

Conditions : Br₂ in CH₂Cl₂ with FeBr₃ (1 equiv), 0–5°C.

-

Outcome : Lower yields (70–80%) due to ester group sensitivity to Lewis acids.

Radical Bromination

-

Reagents : N-Bromosuccinimide (NBS) and AIBN in CCl₄.

-

Limitations : Poor regioselectivity for aromatic systems;更适合于烯丙位溴化.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-5-methoxypicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Methyl 5-bromopicolinate (CAS: 29682-15-3)

- Molecular Formula: C₇H₆BrNO₂

- Molecular Weight : 216.03 g/mol

- Key Differences :

- Lacks the methoxy group at the 5-position.

- Bromine is located at the 5-position instead of the 4-position.

- Lower molecular weight may influence solubility in non-polar solvents compared to the target compound .

Methyl 5-bromo-4-methylpicolinate (CAS: 886365-06-6)

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Key Differences :

- Replaces the methoxy group at the 5-position with a methyl (-CH₃) group.

- Bromine remains at the 5-position.

- Implications :

Methyl 5-Bromo-4-methoxypicolinate (TRC-M296803)

- Molecular Formula: C₈H₈BrNO₃

- Molecular Weight : 246.05 g/mol

- Key Differences :

- Structural isomer of the target compound, with bromine at the 5-position and methoxy at the 4-position.

- Implications :

Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5)

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Key Differences :

- Methyl group at the 3-position instead of methoxy at the 5-position.

Reactivity and Application Insights

- Electronic Effects :

- Steric Considerations :

- Synthetic Utility :

- Methyl 4-bromo-5-methoxypicolinate’s balanced electronic and steric profile makes it preferable for synthesizing drug candidates requiring precise regiochemistry, such as kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 4-bromo-5-methoxypicolinate is a compound belonging to the class of picolinic acid derivatives, which have garnered attention due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to the picolinate backbone. The presence of these substituents significantly influences its biological activity by affecting its interaction with various biological targets.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, enhancing binding affinity to biological targets.

- Hydrophobic Interactions : The bromine atom contributes to hydrophobic interactions, which may influence the compound's solubility and permeability in biological systems.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that similar compounds show significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties, indicating that this compound may also possess such activity.

- Neuroprotective Effects : Given its ability to penetrate the blood-brain barrier (BBB), this compound is being studied for potential neuroprotective effects, particularly in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial growth at varying concentrations, indicating strong antimicrobial potential. This study utilized standard agar diffusion methods to assess effectiveness.

Case Study: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The results indicated that this compound reduced oxidative damage in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The study employed assays to measure cell viability and oxidative stress markers .

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving bromination and methoxylation steps. Its applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals due to its unique structural properties.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 4-bromo-5-methoxypicolinate?

- Methodological Answer : Synthesis typically involves functionalization of picolinic acid derivatives. For example, bromination and methoxylation steps can be performed using halogenation reagents (e.g., NBS or Br₂) and methoxy group introduction via nucleophilic substitution or coupling reactions. Precise reaction conditions (e.g., temperature, catalysts) should be optimized to avoid positional isomerization, as seen in related compounds like Methyl 4-bromo-6-methoxypicolinate . Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts.

Q. How can researchers confirm the purity and identity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, targeting >95% purity as per industry standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, the methoxy (-OCH₃) and bromine substituents produce distinct splitting patterns in ¹H NMR and isotopic signatures in HRMS .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Stability studies for related brominated picolinates indicate that moisture and elevated temperatures can lead to hydrolysis of the ester group or debromination . Periodic purity checks via HPLC are advised for long-term storage.

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL or SHELXT enables precise structural determination. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Refinement should account for anisotropic displacement parameters, with validation using tools like WinGX/ORTEP for visualizing thermal ellipsoids and intermolecular interactions . For bromine-containing compounds, ensure sufficient resolution to resolve heavy-atom effects .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with functionals like B3LYP or M06-2X can model electronic structure and reactivity. Basis sets such as 6-31G(d,p) for lighter atoms and LANL2DZ for bromine are recommended. The Colle-Salvetti correlation-energy formula can improve accuracy in predicting molecular orbitals and electrostatic potentials. Solvent effects (e.g., polarizable continuum models) should be included for reaction mechanism studies.

Q. How can researchers resolve analytical discrepancies when characterizing derivatives of this compound?

- Methodological Answer : Contradictions in purity or isomer ratios (e.g., 4-bromo vs. 6-bromo derivatives ) require orthogonal validation. Combine HPLC with LC-MS for impurity profiling and tandem MS/MS for structural elucidation. For positional isomers, use 2D NMR techniques (e.g., NOESY, HMBC) to differentiate substitution patterns . Computational comparison of experimental vs. simulated NMR spectra can further clarify ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.